

Antofine chemical structure and properties

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Compound of Interest

Compound Name: Antofine

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Antofine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofine is a phenanthroindolizidine alkaloid found in various plant species, notably from the Asclepiadaceae family.[1] This molecule has garnered significant interest within the scientific community due to its broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antiviral, and anti-angiogenic properties.[1][2] Mechanistic studies have revealed that **antofine** exerts its effects through the modulation of key cellular signaling pathways, such as NF- κ B, AKT/mTOR, and AMPK.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **antofine**, complete with detailed experimental protocols and visual representations of its mechanisms of action to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Antofine is a pentacyclic alkaloid characterized by a phenanthrene ring system fused to an indolizidine moiety. Its rigid, complex structure is foundational to its biological activity.

Table 1: Chemical and Physicochemical Properties of **Antofine**

Property	Value	Reference
IUPAC Name	(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine	[5]
Chemical Formula	C ₂₃ H ₂₅ NO ₃	[5]
Molecular Weight	363.4 g/mol	[5]
CAS Number	32671-82-2	[5]
Appearance	Powder	[6]
Solubility	Varying solubility in different solvents.	[6]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	[7]

Pharmacological Properties and Biological Activity

Antofine exhibits a range of biological activities that make it a compelling candidate for therapeutic development. Its cytotoxicity against various cancer cell lines, including multidrug-resistant strains, is particularly noteworthy.

Table 2: Summary of **Antofine**'s Biological Activities with IC₅₀/EC₅₀ Values

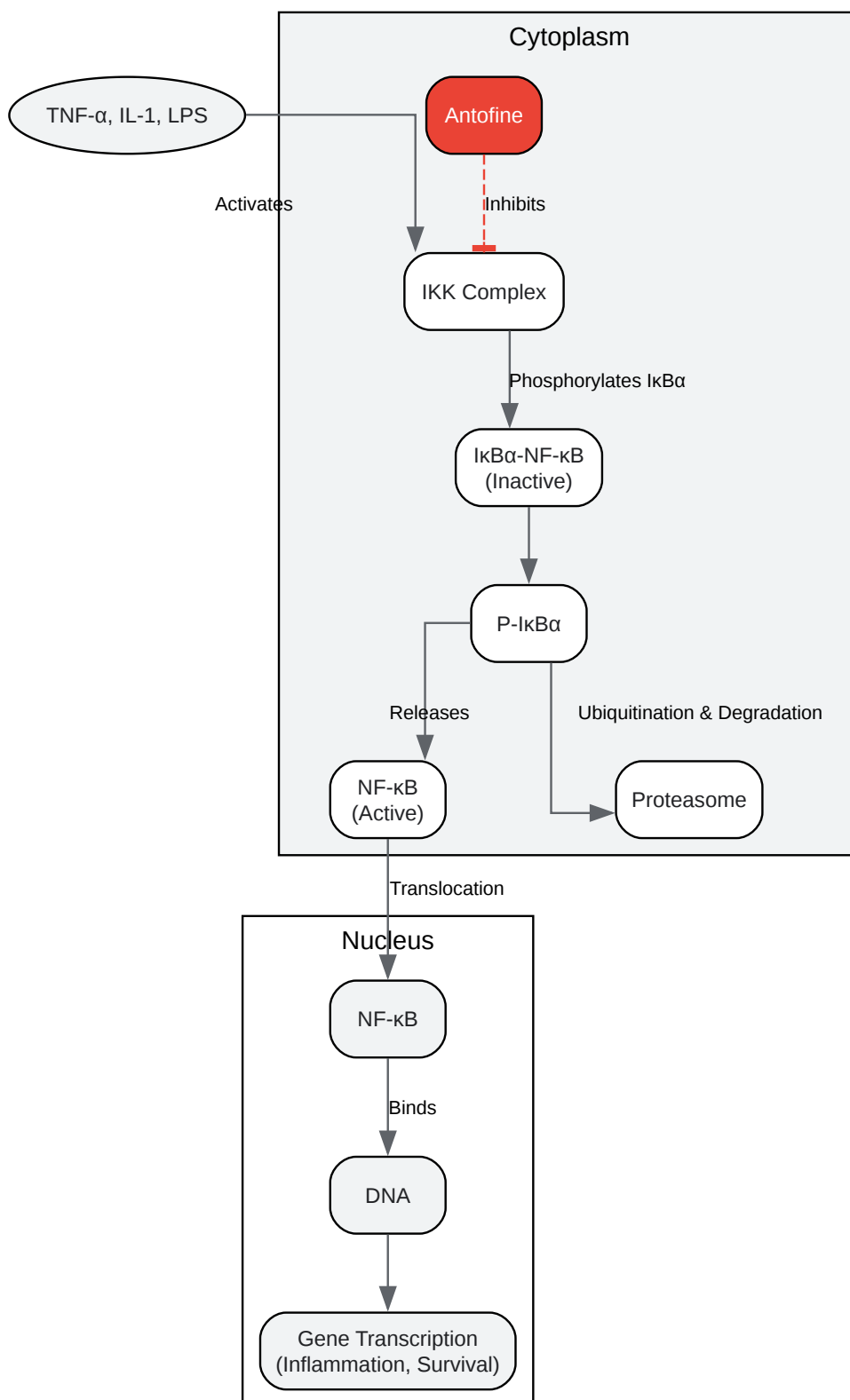
Activity	Cell Line / Virus	IC ₅₀ / EC ₅₀ (μM)	Reference
Anticancer	A549 (Lung Carcinoma)	Not specified	[8]
KB-3-1 (Drug-Sensitive)	Low nanomolar		
KB-V1 (Multidrug-Resistant)	Low nanomolar		
Anti-inflammatory	LPS-activated Macrophages	Not specified	[4][9]
Antiviral	Tobacco Mosaic Virus (TMV)	Not specified	[10]
Anti-angiogenic	HUVECs (Tube Formation)	Not specified	[3]

Signaling Pathways and Mechanism of Action

Antofine's therapeutic potential stems from its ability to interfere with critical signaling cascades that regulate cell proliferation, survival, inflammation, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. **Antofine** has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

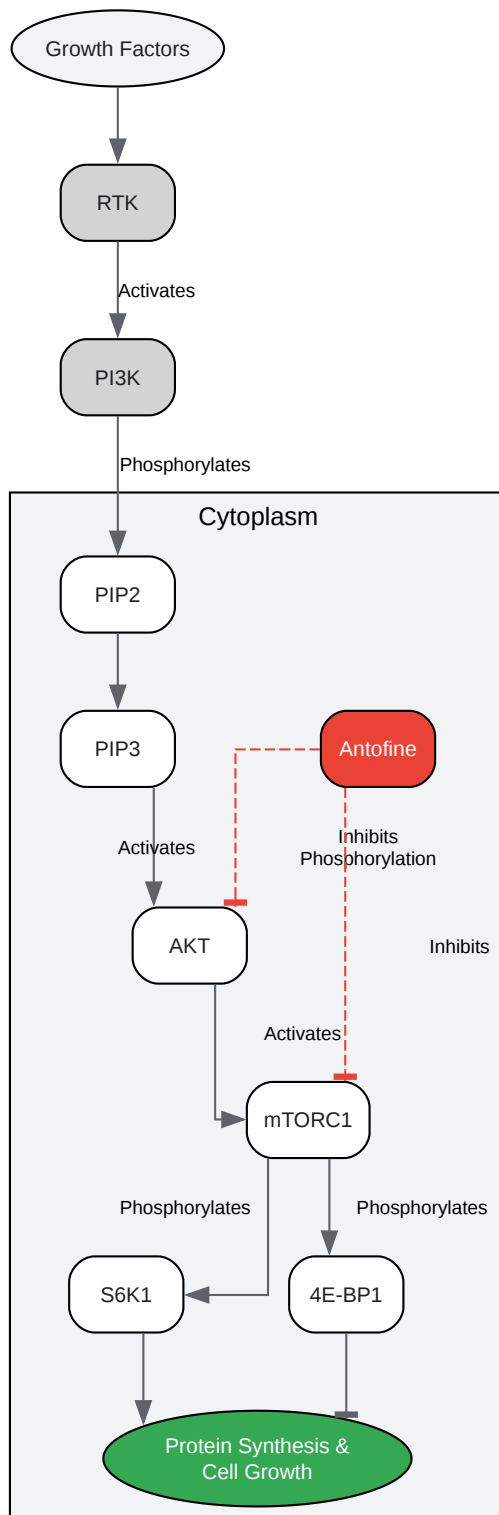


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Antofine inhibits the pro-inflammatory NF-κB signaling pathway.

Inhibition of the AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is often hyperactivated in cancer. Growth factors activate PI3K, leading to the activation of AKT. AKT, in turn, can activate mTORC1, a master regulator of protein synthesis, through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth. **Antofine** has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components, including AKT and mTOR, thereby halting the downstream signaling cascade.^{[2][11]}

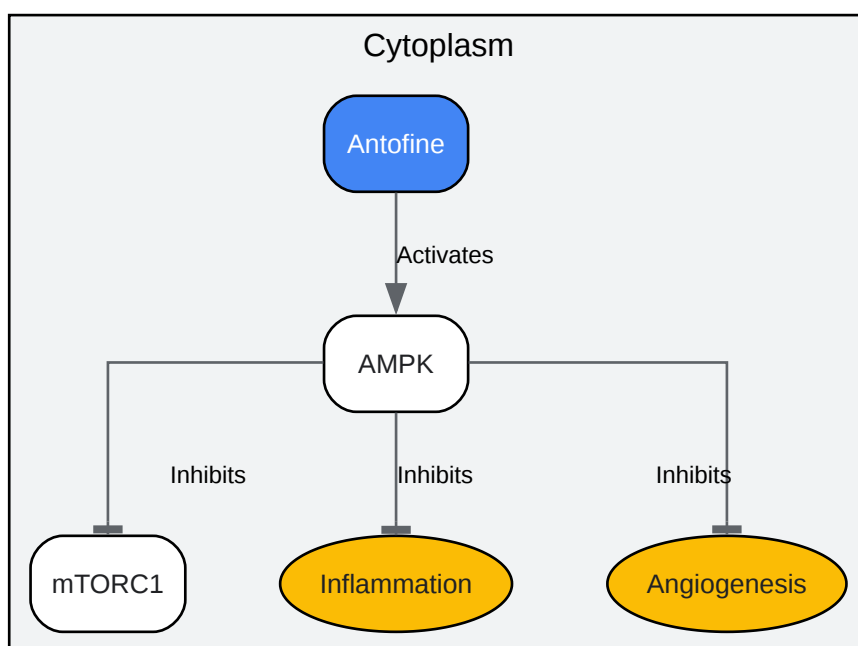


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Antofine inhibits the pro-survival AKT/mTOR signaling pathway.

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a key role in cellular metabolism.[12] Activation of AMPK, typically in response to low cellular energy levels, initiates a cascade of events aimed at restoring energy balance by inhibiting anabolic processes (like protein synthesis) and stimulating catabolic processes (like fatty acid oxidation). **Antofine** has been shown to modulate AMPK activity, leading to the suppression of inflammatory responses and the inhibition of angiogenesis.[3][4][9] This suggests that **antofine** may mimic a state of low energy, thereby activating this key metabolic regulator.



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Antofine activates the metabolic regulator AMPK.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the biological activity of **antofine**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.^[13] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.^{[13][14]}

Materials:

- Cell culture medium
- 96-well tissue culture plates
- **Antofine** stock solution (e.g., in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **antofine** in culture medium from the stock solution. Remove the old medium from the wells and add 100 μ L of the **antofine** dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.^[15]

- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the **antofine** concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for In Vitro Angiogenesis (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[16][17]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel®)
- 96-well tissue culture plates (pre-chilled)
- **Antofine** stock solution
- Inverted microscope with a camera

Procedure:

- **Plate Coating:** Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
- **Gel Formation:** Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.

- **Cell Preparation:** Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium containing the desired concentrations of **antofine**. A vehicle control should be included.
- **Cell Seeding:** Seed the HUVEC suspension onto the polymerized gel at a density of 1.0-1.5 x 10⁴ cells per well.
- **Incubation:** Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
- **Visualization and Quantification:** Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images of the tube networks.
- **Data Analysis:** Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from **antofine**-treated wells to the vehicle control to determine the anti-angiogenic effect.

Conclusion

Antofine is a promising natural product with a multifaceted pharmacological profile. Its ability to target key signaling pathways involved in cancer and inflammation underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable alkaloid. Further in vivo studies and clinical trials are warranted to translate the preclinical findings into tangible clinical applications.

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